molecular formula C17H18O4 B1328842 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid CAS No. 1019123-36-4

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid

Cat. No.: B1328842
CAS No.: 1019123-36-4
M. Wt: 286.32 g/mol
InChI Key: JOLGHIQGGKPXEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid typically involves the following steps:

    Benzylation: The attachment of a 2-methylbenzyl group to the benzoic acid derivative.

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) or sodium hydride (NaH). The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and efficient mixing .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxybenzoic acid
  • 4-[(2-Methylbenzyl)oxy]benzoic acid
  • 3-Ethoxybenzoic acid

Uniqueness

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid is unique due to its specific combination of ethoxy and 2-methylbenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Properties

IUPAC Name

3-ethoxy-4-[(2-methylphenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-16-10-13(17(18)19)8-9-15(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLGHIQGGKPXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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